2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both a thiophene ring and a pyrimidine ring. The presence of these two rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. Thiophene derivatives are known for their biological activities, while pyrimidine derivatives are widely studied for their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method is the Gewald reaction, which involves the reaction of a thiophene derivative with a nitrile and a carbonyl compound in the presence of a base . Another method involves the Paal-Knorr synthesis, where a 1,4-diketone reacts with a thiophene derivative under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the thiophene and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can bind to nucleic acids, affecting gene expression and protein synthesis . These interactions contribute to the compound’s biological activities and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share structural similarities with 2-(thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid.
Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and 2,4,6-trimethylpyrimidine are structurally related.
Uniqueness
This compound is unique due to the combination of the thiophene and pyrimidine rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H8N2O2S |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c13-10(14)8-3-4-11-9(12-8)6-7-2-1-5-15-7/h1-5H,6H2,(H,13,14) |
InChI Key |
AMXVRXWKALMZCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
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